molecular formula C24H30FN3O5S B2820522 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898445-05-1

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

カタログ番号: B2820522
CAS番号: 898445-05-1
分子量: 491.58
InChIキー: BLLXTAGSJDZQJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex oxalamide derivative featuring:

  • A piperidin-2-yl core substituted with a 4-fluorophenyl sulfonyl group.
  • An ethyl linker connecting the piperidine ring to the N1-oxalamide nitrogen.
  • A 2-methoxyphenethyl group attached to the N2-oxalamide nitrogen.

The oxalamide linker (N1,N2-oxalamide) distinguishes it from classical amide-based pharmaceuticals, offering unique stereoelectronic properties .

特性

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O5S/c1-33-22-8-3-2-6-18(22)13-15-26-23(29)24(30)27-16-14-20-7-4-5-17-28(20)34(31,32)21-11-9-19(25)10-12-21/h2-3,6,8-12,20H,4-5,7,13-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLXTAGSJDZQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Piperidine Substitution Patterns

The 2-piperidinyl configuration in the target compound contrasts with 4-piperidinyl analogs like fentanyl and its derivatives (Figure 1, ). Key differences include:

  • Receptor Binding: 4-Piperidinyl compounds (e.g., fentanyl) exhibit high μ-opioid receptor affinity due to optimal spatial alignment of pharmacophores.
  • Metabolic Stability: Sulfonyl groups (as in the target compound) could reduce susceptibility to oxidative metabolism compared to non-sulfonylated analogs .

Table 1: Piperidine Substitution in Related Compounds

Compound Piperidine Position Key Substituent Molecular Weight (g/mol)
Target Compound 2 4-Fluorophenyl sulfonyl Not reported
Fentanyl () 4 N-Phenylpropanamide 336.5
W-15 () 2 4-Chlorophenyl sulfonamide 339.8
2h () 1 4-Fluorophenyl 573.7

Sulfonamide and Sulfonyl Derivatives

The 4-fluorophenyl sulfonyl group in the target compound shares similarities with sulfonamide-containing compounds in and :

  • Synthetic Yields : Sulfonamide derivatives (e.g., 2e, 2f) are synthesized via GP1 methods with yields of 66–75%, suggesting feasible scalability for the target compound if analogous routes are used .

Table 2: Sulfonyl/Sulfonamide-Containing Analogues

Compound Core Structure Functional Group Bioactivity (If Reported)
Target Compound Piperidin-2-yl 4-Fluorophenyl sulfonyl Unknown
2e () Piperidin-1-yl Phenylsulfonyl Not reported
25 () Piperidin-2-yl Hydroxymethylthiazole HIV-1 entry inhibition

Oxalamide vs. Amide Linkers

The oxalamide (N1,N2-oxalamide) linker differentiates the target compound from amide-based analgesics like fentanyl and methoxyacetyl fentanyl ():

  • Metabolic Pathways : Oxalamide linkers are less common in opioids, suggesting reduced susceptibility to esterase-mediated hydrolysis compared to acetylated fentanyl analogs (e.g., 2-methoxy-N-phenylacetamide in ) .

Table 3: Linker Comparison

Compound Linker Type Example Structure Molecular Weight (g/mol)
Target Compound Oxalamide N1,N2-oxalamide Not reported
Fentanyl () Amide N-Phenylpropanamide 336.5
2h () Sulfonamide N-Sulfonylethyl 573.7

Aromatic Substituents

The 2-methoxyphenethyl group in the target compound contrasts with halogenated or alkylated aryl groups in analogs:

  • Receptor Selectivity: 2-Methoxy substitution may favor δ-opioid or non-opioid targets, unlike fluorinated analogs (e.g., 2’-fluoro ortho-fluorofentanyl) that retain μ-opioid activity .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide?

The synthesis involves:

  • Piperidine Intermediate Formation : Reacting 4-fluorophenyl sulfonyl chloride with piperidine derivatives under basic conditions to form the sulfonamide-functionalized piperidine intermediate .
  • Oxalamide Coupling : Using oxalyl chloride or activated esters to couple the piperidine intermediate with 2-methoxyphenethylamine. Reaction conditions (e.g., dry DCM, 0–5°C) prevent side reactions .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : Confirms substituent positions (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~550 [M+H]⁺) .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .

Q. What are the primary biological targets and assays used to study this compound?

  • Targets : Kinases (e.g., RSK), GPCRs, or ion channels, inferred from structural analogs .
  • Assays :
  • Enzyme inhibition (IC₅₀ determination via fluorescence polarization) .
  • Receptor binding (radioligand displacement assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Design of Experiments (DOE) : Vary temperature (e.g., 0°C vs. RT), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% DMAP) to identify optimal parameters .
  • In-line Analytics : Use FTIR or HPLC to monitor intermediate formation and minimize byproducts .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay Standardization : Control variables like buffer pH, ATP concentration in kinase assays .
  • Comparative SAR Analysis : Test structural analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .

Q. What strategies are recommended for designing in vivo studies with this compound?

  • Animal Models : Use xenograft models (e.g., HT-29 colon cancer) for oncology applications, dosing at 10–50 mg/kg .
  • Formulation : Solubilize in PEG-400/saline (80:20) for IP administration .
  • PK/PD Analysis : Measure plasma half-life (t₁/₂) via LC-MS/MS and correlate with target engagement .

Methodological Notes

  • Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR alongside enzyme assays) .
  • Scalability : Transition from batch to flow chemistry for multi-gram synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。